Thieno[2,3-d]pyrimidines belong to a class of heterocyclic compounds that contain a thiophene ring fused with a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential use as anticancer agents [ [], [], [], [], [], [], [], [], [], [], [], [], [], antimicrobial agents [ [], [], [], [], [], [], [], and inhibitors of various enzymes, including tyrosinase [ [], dipeptidyl peptidase-4 [ [], protoporphyrinogen IX oxidase [ [], [], leucine-rich repeat kinase 2 [ [], adenosine receptors [ [], and various kinases [ [], [].
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique structural arrangement, making it of significant interest in various scientific fields, particularly medicinal chemistry. The compound consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a morpholine ring at the 4-position. Its molecular formula is and it is identified by the CAS number 383146-87-0. The compound has shown potential applications in drug development, particularly as an anticancer agent and enzyme inhibitor.
The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine typically involves cyclization reactions using appropriate precursors. One common synthetic route includes the reaction of 2-aminothiophene derivatives with formamide, leading to the formation of the thieno[2,3-d]pyrimidine structure.
Key Steps in Synthesis:
The molecular structure of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine can be described as follows:
Molecular Data:
The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential interactions with biological targets.
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is capable of undergoing several chemical reactions:
Common Reagents:
The mechanism of action for 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may inhibit cell growth and proliferation in cancer cell lines.
Potential Mechanisms:
Quantitative assessments such as IC50 values are typically used to evaluate its potency against specific biological targets .
The physical and chemical properties of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine contribute to its behavior in various environments:
Relevance of Properties:
Understanding these properties is crucial for applications in drug formulation and material science .
The applications of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine span multiple scientific domains:
The PI3K signaling cascade is a master regulator of cell proliferation, survival, metabolism, and motility. Its hyperactivation represents one of the most frequent oncogenic drivers in human cancers, occurring via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Class I PI3Ks (subdivided into IA: p110α, β, δ; IB: p110γ) generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), recruiting AKT and PDK1 to the membrane and triggering mTOR-mediated pro-survival signals. Dysregulation confers resistance to apoptosis and promotes uncontrolled growth. Melanoma studies reveal that RICTOR (a component of mTORC2) amplification further enhances PI3K pathway activation through AKT reactivation, creating a dependency exploitable by targeted inhibitors [3] [4].
Table 1: Oncogenic Drivers in the PI3K Pathway
Component | Role in Pathway | Oncogenic Alteration | Consequence |
---|---|---|---|
PIK3CA (p110α) | Catalytic subunit (Class IA) | Gain-of-function mutations | Hyperactivation of PIP3 production |
PTEN | PIP3 phosphatase | Deletion/loss-of-function | Accumulation of PIP3 |
RICTOR | mTORC2 scaffold protein | Amplification | Enhanced AKT activation |
Receptor TK (e.g., EGFR) | Upstream activator | Overexpression | Constitutive PI3K stimulation |
The morpholine ring is a cornerstone in ATP-competitive PI3K inhibitors due to its ability to mimic the ribose oxygen of ATP. X-ray crystallography (e.g., of PI-103 bound to PI3Kα, PDB: 4L23) reveals that the morpholine oxygen forms a critical hydrogen bond with the backbone NH of Val851 in the hinge region. This interaction is conserved across isoforms (Val848 in PI3Kβ, Val882 in PI3Kγ). Beyond hydrogen bonding, morpholine optimizes solubility and pharmacokinetics. FDA-approved agents like Copanlisib and investigational compounds like Apitolisib integrate morpholine to exploit this conserved interaction, establishing its role as a non-negotiable pharmacophoric element [3] [5].
Table 2: Morpholine-Containing PI3K Inhibitors in Clinical/Preclinical Development
Compound | Target Specificity | Key Structural Feature | Development Status |
---|---|---|---|
Copanlisib | Pan-PI3K | Morpholine-linked quinazoline | FDA-approved (2017) |
Apitolisib | Dual PI3K/mTOR | Morpholine-thienopyrimidine core | Phase II trials |
PI-103 | Pan-PI3K/mTOR | Morpholine-phenoxazine-thienopyrimidine | Preclinical tool compound |
Thieno[2,3-d]pyrimidine serves as a bioisostere of purine nucleobases (adenine/guanine), enabling competitive binding at the ATP cleft. The scaffold’s planar structure facilitates π-stacking with hydrophobic residues (e.g., Trp780 in PI3Kα), while its nitrogen atoms accept/donate hydrogen bonds. Ethyl 4-aminothienopyrimidine-6-carboxylate derivatives demonstrate potent anti-proliferative activity against breast cancer models (MCF-7 IC50 = 0.045 μM), underscoring the scaffold’s pharmacological potential. The sulfur atom enhances electron delocalization and metabolic stability compared to quinazolines, improving drug-likeness [5] [8].
The hinge region connects PI3K’s N- and C-lobes and is anchored by conserved valine residues. Effective inhibitors require:
Table 3: Key Interactions in the PI3Kα Hinge Region (PDB: 4L23)
Residue | Interaction Type | Inhibitor Functional Group | Distance (Å) |
---|---|---|---|
Val851 | H-bond (backbone NH) | Morpholine oxygen | 2.7 |
Val851 | Hydrophobic contact | Thienopyrimidine core | 3.5–4.0 |
Tyr836 | H-bond (phenolic OH) | Meta-OH on aryl substituents* | 3.0 |
Asp810 | Salt bridge/H-bond | Basic amine* | 2.9 |
*Optimal but not mandatory for 2-(methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine [3].
The C2-methylsulfanyl moiety enhances isoform selectivity by occupying a hydrophobic specificity pocket near the gatekeeper residue Met772. Key functions include:
Table 4: Impact of C2 Substituents on Thienopyrimidine Inhibitory Activity
C2 Substituent | PI3Kα IC50 (nM) | Hydrophobicity (logP) | Key Binding Interactions |
---|---|---|---|
-SCH3 | 35.7* | 1.6 | Van der Waals with Met772, Pro778 |
-SO2CH3 | 28.4 | 0.9 | H-bond with Lys802; enhanced solubility |
-H | >1,000 | 0.5 | Minimal hydrophobic anchoring |
-Ph | 420 | 2.8 | Steric clash with Ile848 |
*Representative data from thieno[2,3-d]pyrimidine derivatives [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3